molecular formula C7H11Br2O4P B14417227 Phosphoric acid, bis(2-bromoallyl) methyl ester CAS No. 82682-94-8

Phosphoric acid, bis(2-bromoallyl) methyl ester

Cat. No.: B14417227
CAS No.: 82682-94-8
M. Wt: 349.94 g/mol
InChI Key: UQAMBLKUUZHHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphoric acid, bis(2-bromoallyl) methyl ester is an organophosphorus compound that belongs to the class of phosphoric acid esters. These compounds are characterized by the presence of a phosphorus atom bonded to oxygen atoms and organic groups. Phosphoric acid esters are widely used in various fields due to their unique chemical properties and reactivity.

Preparation Methods

The synthesis of phosphoric acid, bis(2-bromoallyl) methyl ester typically involves the esterification of phosphoric acid with 2-bromoallyl alcohol and methyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture to a specific temperature to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Phosphoric acid, bis(2-bromoallyl) methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include water, acids (such as hydrochloric acid), bases (such as sodium hydroxide), and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of phosphoric acid, bis(2-bromoallyl) methyl ester involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .

Comparison with Similar Compounds

Phosphoric acid, bis(2-bromoallyl) methyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, which can undergo substitution reactions, making it a versatile reagent in organic synthesis.

Properties

CAS No.

82682-94-8

Molecular Formula

C7H11Br2O4P

Molecular Weight

349.94 g/mol

IUPAC Name

bis(2-bromoprop-2-enyl) methyl phosphate

InChI

InChI=1S/C7H11Br2O4P/c1-6(8)4-12-14(10,11-3)13-5-7(2)9/h1-2,4-5H2,3H3

InChI Key

UQAMBLKUUZHHEQ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OCC(=C)Br)OCC(=C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.